Product packaging for D-Glucose-1,6-diphosphatepotassiumsalt(Cat. No.:)

D-Glucose-1,6-diphosphatepotassiumsalt

Cat. No.: B12063919
M. Wt: 492.48 g/mol
InChI Key: OVRXVCAVDXBPQT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Recognition of D-Glucose-1,6-Bisphosphate as a Coenzyme and Regulator

The recognition of D-Glucose-1,6-bisphosphate's significance in metabolic processes dates back to the mid-20th century. Early investigations into carbohydrate metabolism, particularly the study of the enzyme phosphoglucomutase (PGM), were pivotal in its discovery.

Research into PGM, an enzyme that catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate, began in the 1940s. nih.gov It was during this period that Luis Federico Leloir and Ranwel Caputto first identified D-Glucose-1,6-bisphosphate in yeast extract, recognizing it as an essential coenzyme for PGM activity. asm.orgresearchgate.net This discovery established that the functionality of PGM and other α-d-phosphohexomutases (αPHM) depends on an initial phosphorylation step requiring the presence of D-Glucose-1,6-bisphosphate (Glc-1,6-BP). nih.govnih.govbiorxiv.org The Glc-1,6-BP molecule provides the initial phosphorylation for the active site serine residue of the enzyme, thereby activating it. nih.govasm.org

Subsequent research further elucidated the regulatory roles of D-Glucose-1,6-bisphosphate beyond its coenzyme function for PGM. In eukaryotes, it was identified as a potent allosteric regulator of several key enzymes involved in central carbon metabolism. nih.govasm.org These findings underscored its importance not just as a transient cofactor but as a significant signaling molecule that helps to control the flow of metabolites through glycolysis and related pathways. In mammals, for example, it has been shown to regulate enzymes such as hexokinases, phosphofructokinase, and pyruvate (B1213749) kinase. nih.govasm.orgwikipedia.org

Table 1: Key Enzymes Regulated by D-Glucose-1,6-Bisphosphate in Eukaryotes

EnzymeMetabolic PathwayRegulatory Effect
Phosphoglucomutase (PGM) Glycogenolysis, GlycolysisCoenzyme/Activator nih.govasm.org
Hexokinase GlycolysisInhibitor nih.govwikipedia.org
Phosphofructokinase-1 (PFK-1) GlycolysisActivator nih.govwikipedia.orgnih.gov
Pyruvate Kinase GlycolysisActivator nih.govwikipedia.org
6-Phosphogluconate Dehydrogenase Pentose (B10789219) Phosphate (B84403) PathwayInhibitor nih.gov
Fructose-1,6-bisphosphatase GluconeogenesisInhibitor nih.gov

Widespread Occurrence and Fundamental Role of D-Glucose-1,6-Bisphosphate across Domains of Life

D-Glucose-1,6-bisphosphate and the enzymes that require it are ubiquitous, found in all domains of life: Bacteria, Archaea, and Eukarya. nih.govnih.gov This widespread distribution points to an ancient and conserved role in fundamental metabolic processes essential for life. The reactions catalyzed by the α-d-phosphohexomutase (αPHM) superfamily, which depend on Glc-1,6-BP, are key to primary metabolism. nih.govnih.gov

In Prokaryotes (Bacteria and Archaea):

For a long time, the origin of Glc-1,6-BP in bacteria was not well understood. nih.gov Recent research has identified a distinct family of αPHMs that are responsible for its synthesis. nih.govnih.gov For instance, the Slr1334 protein from the cyanobacterium Synechocystis sp. PCC 6803 has been identified as a Glc-1,6-BP synthase, efficiently converting fructose-1,6-bisphosphate and glucose-1-phosphate/glucose-6-phosphate into Glc-1,6-BP. nih.govnih.govbiorxiv.org This family of enzymes is particularly prevalent in deeply branching bacteria, such as those from the classes Deinococci, Aquificae, and Cyanobacteria, as well as in Archaea. nih.gov The homologue of this enzyme in the human gut bacterium Bacteroides salyersiae also catalyzes the same reaction, indicating a conserved and vital role. nih.govnih.govbiorxiv.org In prokaryotes, Glc-1,6-BP is a crucial regulator in glycogen (B147801) metabolism, glycolysis, the formation of amino sugars, and the synthesis of the bacterial cell wall and capsule. researchgate.netnih.govasm.org

Metabolic pathways in Archaea, such as the Embden-Meyerhof-Parnas (EMP) pathway, exhibit unique modifications compared to bacteria and eukaryotes, particularly in the upper part of the pathway involving kinases. nih.gov Despite these differences, the fundamental requirement for molecules like Glc-1,6-BP for the activity of certain mutase enzymes persists, highlighting its core metabolic importance. juniperpublishers.com

In Eukaryotes:

In eukaryotes, Glc-1,6-BP is a well-established regulator of central carbon metabolism. nih.govasm.org It plays a critical role in controlling the rate of glycolysis by allosterically activating key enzymes like phosphofructokinase-1 (PFK-1) and pyruvate kinase, and inhibiting hexokinase. nih.govwikipedia.org The activation of PFK-1 is a committed step in glycolysis, and the influence of Glc-1,6-BP on this enzyme is a significant control point. vaia.comwikipedia.org Studies on muscle phosphofructokinase have shown that its activation by α-glucose 1,6-bisphosphate is distinct from that of another activator, fructose (B13574) 2,6-bisphosphate, suggesting different conformational changes are induced in the enzyme. nih.gov

Elevated levels of Glc-1,6-BP are found in certain mammalian tissues, most notably in the brain, where concentrations far exceed what is needed for PGM activation alone. nih.gov This suggests that Glc-1,6-BP may have additional, yet-to-be-discovered functions in complex eukaryotic organisms. nih.gov

Table 2: Occurrence and Primary Roles of D-Glucose-1,6-Bisphosphate Across Life Domains

DomainOccurrenceKey FunctionsResearch Findings
Bacteria Widely distributed, especially in deeply branching bacteria. nih.govActivator of PGM and other αPHMs; regulator in glycogen metabolism, glycolysis, amino sugar formation, cell wall and capsule synthesis. researchgate.netnih.govasm.orgA specific αPHM subfamily acts as a Glc-1,6-BP synthase, using fructose-1,6-bisphosphate as a phosphoryl donor. nih.gov
Archaea Present, with unique metabolic pathway variations. nih.govnih.govEssential for the function of phosphohexomutases. nih.govEnzymes in archaeal glycolytic pathways differ from bacterial and eukaryotic counterparts, but the core functions of key activators are conserved. nih.govjuniperpublishers.com
Eukarya Ubiquitous; particularly high concentrations in mammalian brain tissue. nih.govCoenzyme for PGM; allosteric regulator of key glycolytic enzymes (e.g., PFK-1, pyruvate kinase, hexokinase). nih.govwikipedia.orgPotent regulator of central carbon metabolism, influencing the flux through glycolysis and gluconeogenesis. nih.govasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10K4O12P2 B12063919 D-Glucose-1,6-diphosphatepotassiumsalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXVCAVDXBPQT-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10K4O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Interconversion of D Glucose 1,6 Bisphosphate

Enzymatic Pathways for D-Glucose-1,6-Bisphosphate Synthesis

The formation of Glc-1,6-BP is accomplished by distinct enzymatic mechanisms that vary between prokaryotes and eukaryotes. These pathways involve specific synthases that generate free Glc-1,6-BP, as well as the transient formation of the molecule during isomerase reactions.

The synthesis of D-glucose-1,6-bisphosphate is primarily carried out by enzymes belonging to the α-phosphohexomutase (αPHM) superfamily. asm.orgnih.gov Within this superfamily, two main mechanisms for Glc-1,6-BP production have been identified.

First, in many prokaryotes, a specific subfamily of αPHMs functions as dedicated Glc-1,6-BP synthases. asm.orgnih.govresearchgate.net A key example is the Slr1334 protein from the cyanobacterium Synechocystis sp. PCC 6803. nih.govbiorxiv.org This enzyme catalyzes the synthesis of free Glc-1,6-BP by transferring a phosphate (B84403) group from a donor molecule to a glucose monophosphate substrate. asm.orgbiorxiv.org This discovery was significant as the origin of this crucial activator in bacteria had long been unknown. asm.orgnih.gov Homologous enzymes have been identified in other bacteria, including the human gut commensal Bacteroides salyersiae, suggesting a conserved and vital role for this specific αPHM subfamily in prokaryotic metabolism. asm.orgresearchgate.net

Second, in mammals, a specialized enzyme named Glucose-1,6-bisphosphate synthase, also known as phosphoglucomutase 2-like 1 (PGM2L1), is responsible for the synthesis of Glc-1,6-BP. asm.orgresearchgate.netnih.gov PGM2L1 is highly expressed in the brain, which accounts for the remarkably high concentrations of Glc-1,6-BP (over 100 μM) found in this tissue. nih.govnih.gov While another isozyme, PGM2, also displays some synthase activity, PGM2L1 is considered the dedicated synthase, better suited to produce the high levels of Glc-1,6-BP required for its diverse regulatory roles in the brain. nih.gov Overexpression of PGM2L1 in cells leads to a roughly 20-fold increase in Glc-1,6-BP concentration, compared to only a 2-fold increase with PGM2 overexpression. nih.gov

Beyond dedicated synthases, canonical phosphoglucomutases (PGMs) also form Glc-1,6-BP, but as a transient, enzyme-bound intermediate. asm.orgnih.gov The PGM catalytic cycle involves a phosphoserine residue in the active site. This residue donates its phosphate to the substrate (either glucose-1-phosphate or glucose-6-phosphate), creating the α-D-glucose-1,6-bisphosphate intermediate. asm.orgnih.gov Following a reorientation within the active site, the intermediate re-phosphorylates the serine residue, releasing the product (glucose-6-phosphate or glucose-1-phosphate, respectively). asm.orgnih.gov

The substrates and phosphoryl donors used for D-glucose-1,6-bisphosphate synthesis differ significantly between the prokaryotic and mammalian enzymes.

Prokaryotic Glc-1,6-BP synthases, such as Slr1334, utilize fructose-1,6-bisphosphate (Frc-1,6-BP) as the primary phosphoryl donor. asm.orgnih.govresearchgate.net Frc-1,6-BP is a central intermediate in glycolysis and the Calvin cycle. nih.gov The enzyme transfers a phosphate from Frc-1,6-BP to either α-D-glucose-1-phosphate (Glc-1P) or α-D-glucose-6-phosphate (Glc-6P) to yield Glc-1,6-BP. asm.orgbiorxiv.org This directly links the synthesis of the regulatory molecule Glc-1,6-BP to the status of cellular glycolysis. asm.org

In contrast, mammalian Glucose-1,6-bisphosphate synthase (PGM2L1) uses 1,3-bisphosphoglycerate (1,3-BPG), another glycolytic intermediate, as its phosphate donor. nih.govwikipedia.orguniprot.org PGM2L1 demonstrates broader acceptor substrate specificity compared to its prokaryotic counterparts. It can phosphorylate a range of 1-phosphate sugars, including glucose-1-phosphate, mannose-1-phosphate, ribose-1-phosphate, and deoxyribose-1-phosphate, to produce their respective bisphosphate forms. uniprot.orguniprot.org The reaction requires a divalent metal ion cofactor, with magnesium (Mg²⁺) being common. wikipedia.org

FeatureProkaryotic Glc-1,6-BP Synthase (e.g., Slr1334)Mammalian Glc-1,6-BP Synthase (PGM2L1)
Primary Phosphoryl DonorFructose-1,6-bisphosphate (Frc-1,6-BP) asm.orgnih.gov1,3-Bisphosphoglycerate (1,3-BPG) nih.govwikipedia.org
Phosphate Acceptor(s)α-D-glucose-1-phosphate, α-D-glucose-6-phosphate asm.orgbiorxiv.orgGlucose-1-phosphate, Mannose-1-phosphate, Ribose-1-phosphate, Deoxyribose-1-phosphate uniprot.orguniprot.org
Primary Productα-D-glucose-1,6-bisphosphate asm.orgα-D-glucose-1,6-bisphosphate and other sugar bisphosphates uniprot.org
Key Location/OrganismCyanobacteria (Synechocystis), gut bacteria (Bacteroides) asm.orgresearchgate.netMammalian brain (high expression) nih.gov

The reversibility of the reactions that synthesize D-glucose-1,6-bisphosphate is a key feature that distinguishes the different enzyme types.

The reaction catalyzed by the prokaryotic synthase Slr1334 is demonstrably reversible. asm.orgbiorxiv.orgnih.gov It can efficiently catalyze the reverse reaction, synthesizing Frc-1,6-BP from Glc-1,6-BP and fructose-6-phosphate (B1210287) (Frc-6P). asm.orgnih.gov This positions the enzyme as a true synthase that can modulate the levels of Glc-1,6-BP in response to the cellular concentrations of its substrates and products. nih.gov

For the mammalian PGM2L1, a reverse reaction—the formation of 1,3-BPG and Glc-1P from Glc-1,6-BP and 3-phosphoglycerate—has not been demonstrated. nih.gov This suggests its primary physiological role is unidirectional, dedicated to producing sugar bisphosphates. nih.gov

The canonical phosphoglucomutase (PGM) reaction, which interconverts Glc-1P and Glc-6P via a Glc-1,6-BP intermediate, is a fully reversible process. asm.orgwikipedia.org

While most metabolic pathways involve the α-anomer of glucose phosphates, the β-anomer of D-glucose-1,6-bisphosphate (βG16BP) is also of scientific interest. rsc.org Chemical synthesis methods for βG16BP often suffer from low yields and rely on hazardous reagents. rsc.org To overcome this, an efficient and environmentally considerate enzymatic strategy has been developed through protein engineering. rsc.orgrsc.org

This method utilizes β-phosphoglucomutase (βPGM), an enzyme that normally catalyzes the reversible isomerization of β-glucose-1-phosphate to glucose-6-phosphate via a βG16BP intermediate. rsc.org Researchers created a variant of the Lactococcus lactis βPGM, known as βPGMD170N, by substituting an aspartate residue at position 170 with asparagine. rsc.orgwhiterose.ac.uk This single amino acid change perturbs the coordination of a catalytic magnesium ion. rsc.orgwhiterose.ac.uk The result is a significant retardation of the second step of the catalytic cycle (the conversion of βG16BP to G6P), which causes a marked accumulation of the βG16BP intermediate. rsc.orgrsc.org This engineered system allows for the production of the specific β-anomer with high purity and yield following a simple precipitation procedure. rsc.orgrsc.org

ComponentDescription
Enzymeβ-phosphoglucomutase D170N variant (βPGMD170N) from Lactococcus lactis rsc.org
Substrateβ-glucose 1-phosphate (βG1P) rsc.org
Mechanism of ActionThe D170N mutation weakens the affinity for and reactivity towards the βG16BP intermediate, retarding the second catalytic step. rsc.orgrsc.org
ResultAccumulation of anomer-specific β-glucose 1,6-bisphosphate (βG16BP). rsc.orgwhiterose.ac.uk
AdvantageHigh yield and purity of a specific anomer, avoiding harsh chemical synthesis. rsc.org

Interconversion Dynamics with Glucose Phosphates

The metabolic significance of D-glucose-1,6-bisphosphate is intrinsically linked to its role as an intermediate and activator in the interconversion of glucose monophosphates, which are central to glycolysis, gluconeogenesis, and glycogen (B147801) metabolism. asm.orgwikipedia.org

In the canonical phosphoglucomutase (PGM) reaction, D-glucose-1,6-bisphosphate is not the final product but rather an essential, transient intermediate. asm.orgvaia.com The enzyme facilitates the intramolecular transfer of a phosphate group between the C1 and C6 positions of glucose. asm.orgwikipedia.org This process is obligatorily dependent on the formation of Glc-1,6-BP. vaia.comnih.gov

The reaction mechanism begins with a phosphorylated PGM enzyme, which carries a phosphate group on a key serine residue in its active site. asm.orgnih.gov

The enzyme transfers this phosphate to the substrate (e.g., α-D-glucose-1-phosphate), forming the intermediate α-D-glucose-1,6-bisphosphate and a dephosphorylated enzyme. wikipedia.org

The bisphosphate intermediate reorients itself within the active site. asm.orgwikipedia.org

The phosphate group from the C6 position of the intermediate is then transferred back to the enzyme's serine residue, regenerating the phosphoenzyme and releasing the final product, α-D-glucose-6-phosphate. asm.org

Although this intermediate is typically enzyme-bound, it has been shown that it can dissociate from the enzyme. nih.gov This dissociation, which occurs after an average of 15-20 catalytic cycles, leaves behind an inactive, dephosphoenzyme, highlighting the need for a pool of free Glc-1,6-BP to re-activate the enzyme by phosphorylating the active site serine. asm.org

Relationship with Glucose-1-Phosphate and Glucose-6-Phosphate Cycling

D-Glucose-1,6-bisphosphate (Glc-1,6-BP) is intrinsically linked to the metabolic cycling of Glucose-1-phosphate (G1P) and Glucose-6-phosphate (G6P), two key intermediates in central carbohydrate metabolism. This relationship is primarily mediated by the enzyme phosphoglucomutase (PGM), which catalyzes the reversible interconversion of G1P and G6P. asm.orgwikipedia.orgnih.gov Glc-1,6-BP plays a dual role in this process; it is both a transient intermediate and an essential activator of the PGM enzyme. asm.orgnih.gov

The catalytic mechanism of PGM involves a phosphorylated serine residue in its active site. asm.orgnih.gov For the enzyme to be active, this serine must first be phosphorylated. Glc-1,6-BP serves as the initial phosphate donor for this activation step. asm.orgnih.govbiorxiv.org Once activated, the phospho-enzyme can catalyze the conversion of G1P to G6P. In this reaction, the enzyme donates its phosphate group to G1P, forming the intermediate Glc-1,6-BP. asm.orgwikipedia.orgnih.gov Following a reorientation within the active site, the phosphate group from the C6 position of the intermediate is transferred back to the enzyme's serine residue, releasing the final product, G6P. asm.orgnih.gov The same process occurs in the reverse reaction, converting G6P back to G1P.

Therefore, the cycling between G1P and G6P is dependent on the presence of catalytic amounts of Glc-1,6-BP to maintain the active, phosphorylated state of PGM. asm.orgbiorxiv.org This makes Glc-1,6-BP a critical regulator at a key metabolic branch point, influencing the flux of glucose carbons into either glycolysis (via G6P) or glycogen synthesis and other biosynthetic pathways (via G1P). asm.orgwikipedia.orgwikipedia.org The interconversion is central to glycogenolysis, where G1P released from glycogen is converted to G6P to enter glycolysis, and to glycogenesis, where G6P is converted to G1P as a precursor for glycogen synthesis. wikipedia.org

Table 1: Key Enzymes in G1P and G6P Cycling

EnzymeFunctionRole of D-Glucose-1,6-Bisphosphate
Phosphoglucomutase (PGM)Catalyzes the reversible interconversion of Glucose-1-Phosphate and Glucose-6-Phosphate. asm.orgwikipedia.orgActs as a transient intermediate and an essential coenzyme for the activation of PGM. asm.orgwikipedia.orgnih.gov
Glucose-6-phosphataseConverts Glucose-6-Phosphate to free glucose, primarily in the liver. britannica.comIndirectly related, as G6P is a product of the PGM-catalyzed reaction.
HexokinasePhosphorylates glucose to form Glucose-6-Phosphate. wikipedia.orgInhibited by D-Glucose-1,6-bisphosphate. wikipedia.orgsigmaaldrich.com

Cross-Pathway Precursors and Products in D-Glucose-1,6-Bisphosphate Metabolism

The metabolism of D-Glucose-1,6-bisphosphate is a nexus for several key metabolic pathways, drawing precursors from and shunting products to various cellular processes. Its synthesis is not confined to a single reaction but can be accomplished through multiple enzymatic activities, highlighting its importance in metabolic regulation. asm.orgnih.gov

In prokaryotes, a specific family of α-phosphohexomutases has been identified as D-glucose-1,6-bisphosphate synthases. asm.orgbiorxiv.orgnih.gov These enzymes catalyze the synthesis of Glc-1,6-BP from precursors such as fructose-1,6-bisphosphate (Frc-1,6-BP) and either G1P or G6P. asm.orgnih.govnih.gov This reaction is reversible, allowing the enzyme to also produce Fructose-6-Phosphate from Glc-1,6-BP. asm.orgnih.gov

In mammalian tissues, several enzymatic routes for Glc-1,6-BP synthesis have been described. nih.gov The primary and most specific is catalyzed by glucose-1,6-bisphosphate synthase, which transfers a phosphate group from 1,3-bisphosphoglycerate (a glycolytic intermediate) to G1P. wikipedia.orgnih.govcaymanchem.com Other identified synthesis reactions include the phosphorylation of G1P using ATP or the transfer of a phosphate group from Frc-1,6-BP. nih.gov

As a metabolic regulator, Glc-1,6-BP influences the activity of key enzymes in other pathways. It is a known allosteric activator of phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase, two regulatory enzymes in glycolysis. wikipedia.orgsigmaaldrich.com Conversely, it acts as an inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. wikipedia.orgsigmaaldrich.com Furthermore, Glc-1,6-BP serves as a cofactor for phosphopentomutase, an enzyme involved in the pentose (B10789219) phosphate pathway. wikipedia.orgcaymanchem.commedchemexpress.com These interactions demonstrate that the concentration of D-glucose-1,6-bisphosphate is tightly controlled and serves to integrate signals from glycolysis and other pathways to modulate carbon flux.

Table 2: Precursors and Products in D-Glucose-1,6-Bisphosphate Metabolism

Molecule TypeCompound NameMetabolic RoleAssociated Pathway(s)
Precursor Glucose-1-Phosphate (G1P)Primary substrate for synthesis. wikipedia.orgnih.govGlycogenolysis, Galactose metabolism wikipedia.orgwikipedia.org
Precursor Fructose-1,6-Bisphosphate (Frc-1,6-BP)Phosphate donor in a key synthesis reaction. asm.orgnih.govGlycolysis, Gluconeogenesis asm.orgyoutube.com
Precursor 1,3-BisphosphoglyceratePhosphate donor for glucose-1,6-bisphosphate synthase. wikipedia.orgnih.govGlycolysis, Gluconeogenesis wikipedia.org
Precursor ATPPhosphate donor in a minor synthesis pathway. nih.govGeneral Energy Metabolism
Product 3-PhosphoglycerateProduct of the glucose-1,6-bisphosphate synthase reaction. wikipedia.orgcaymanchem.comGlycolysis, Gluconeogenesis wikipedia.org
Product Fructose-6-PhosphateProduct of the reverse reaction in some prokaryotic synthases. asm.orgnih.govGlycolysis, Pentose Phosphate Pathway lumenlearning.com
Product Glucose-1-Phosphate (G1P)Product of PGM activation. nih.govGlycogenesis, Pentose Phosphate Pathway wikipedia.org
Product Glucose-6-Phosphate (G6P)Product of PGM activation. nih.govGlycolysis, Pentose Phosphate Pathway wikipedia.org

Enzymatic Regulatory Functions of D Glucose 1,6 Bisphosphate

Allosteric Activation of Key Metabolic Enzymes by D-Glucose-1,6-Bisphosphate

D-Glucose-1,6-bisphosphate is a potent allosteric activator for several enzymes central to glycolysis, ensuring the pathway proceeds efficiently when energy is required. Its presence enhances the activity of enzymes that catalyze irreversible or rate-limiting steps, effectively "pulling" glucose metabolites through the pathway.

D-Glucose-1,6-bisphosphate is indispensable for the function of phosphoglucomutase (PGM), the enzyme that catalyzes the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). asm.orgwikipedia.orgnumberanalytics.com This reaction is a critical crossroads in carbohydrate metabolism, linking glycogenolysis and glycogenesis with the glycolytic pathway. wikipedia.orgbiorxiv.orgnih.gov

The functionality of PGM relies on an initial phosphorylation of a serine residue within its active site, a step that requires G-1,6-BP. asm.orgnih.govbiorxiv.org In this activation process, G-1,6-BP donates a phosphate (B84403) group to the enzyme's active site serine, converting G-1,6-BP into either G1P or G6P and leaving the enzyme in a primed, phosphorylated state. asm.orgnih.gov

Once activated, the phosphoenzyme can catalyze the reversible isomerization reaction. The mechanism proceeds through a bisphosphate intermediate. wikipedia.orgnih.gov For the conversion of G1P to G6P, the phosphorylated enzyme first transfers its newly acquired phosphate group to the C-6 position of the G1P substrate, forming a transient G-1,6-BP intermediate within the active site. nih.govwikipedia.org Following a reorientation of this intermediate, the phosphate group originally at the C-1 position of the sugar is transferred back to the enzyme's serine residue, regenerating the phosphoenzyme and releasing the final product, G6P. nih.govwikipedia.orgnih.gov Therefore, G-1,6-BP acts as both the initial activator (cofactor) and a key intermediate in the catalytic cycle of PGM. wikipedia.orgwikipedia.orgcreative-enzymes.com

Table 1: Role of D-Glucose-1,6-Bisphosphate in Phosphoglucomutase (PGM) Function
FunctionDescriptionMechanism Detail
Initial Activation Acts as an essential cofactor to "prime" the enzyme for activity. asm.orgnih.govwikipedia.orgDonates a phosphate group to a key serine residue in the PGM active site, forming a phosphoenzyme. nih.govbiorxiv.org
Catalytic Intermediate Serves as a transient intermediate in every catalytic cycle. wikipedia.orgnih.govnih.govThe phosphoenzyme converts the substrate (e.g., G1P) into G-1,6-BP, which then re-phosphorylates the enzyme to release the product (G6P). nih.govwikipedia.org

Phosphofructokinase-1 (PFK-1) is a principal regulatory enzyme in glycolysis, catalyzing the irreversible commitment of fructose-6-phosphate (B1210287) (F6P) to the pathway by phosphorylating it to fructose-1,6-bisphosphate (FBP). mdpi.combyjus.comwikipedia.org The activity of PFK-1 is tightly controlled by various allosteric effectors, including ATP (inhibitor) and AMP (activator), which signal the cell's energy status. nih.govditki.com

D-Glucose-1,6-bisphosphate serves as a potent allosteric activator of PFK-1. asm.orgnih.govwikipedia.orgsigmaaldrich.com By binding to an allosteric site on the enzyme, it enhances PFK-1's catalytic activity. This activation helps to increase the rate of glycolysis, ensuring a steady flux of glucose metabolites towards energy production. wikipedia.org The activation of PFK-1 by G-1,6-BP is a key part of the intricate regulatory network that governs glucose breakdown, ensuring that the pathway's rate-limiting step is responsive to signals beyond just the energy charge of the cell. nih.govwikipedia.org

Table 2: Allosteric Activation of PFK-1 by D-Glucose-1,6-Bisphosphate
EnzymeRegulatorEffectMetabolic Outcome
Phosphofructokinase-1 (PFK-1)D-Glucose-1,6-bisphosphateAllosteric ActivationIncreases the rate of the committed step of glycolysis, enhancing overall glycolytic flux. nih.govwikipedia.org

Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step in glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to produce pyruvate and ATP. nih.gov Similar to PFK-1, PK is a crucial point of regulation. The liver-type isoform (L-PK) is particularly subject to complex allosteric regulation, which is vital for maintaining glucose homeostasis. nih.gov

Allosteric Inhibition of Key Metabolic Enzymes by D-Glucose-1,6-Bisphosphate

In addition to its activating roles, D-Glucose-1,6-bisphosphate also functions as an allosteric inhibitor for specific enzymes, demonstrating its dual regulatory capacity. This inhibition is crucial for redirecting metabolic flow and preventing the unnecessary expenditure of glucose when downstream pathways are saturated.

Hexokinase catalyzes the first step of glucose utilization in most tissues: the phosphorylation of glucose to glucose-6-phosphate (G6P). youtube.comquora.com This reaction traps glucose inside the cell. youtube.com The activity of hexokinase is subject to feedback inhibition by its product, G6P. quora.comnih.govyoutube.com

D-Glucose-1,6-bisphosphate also acts as an inhibitor of hexokinase, particularly the type II isozyme found in many tissues. asm.orgnih.govwikipedia.orgnih.gov This inhibition is a form of feedback regulation where a downstream product signals that the glycolytic pathway is well-supplied. wikipedia.org By repressing hexokinase activity, G-1,6-BP prevents the cell from phosphorylating more glucose than is needed, thus conserving resources and maintaining metabolic balance. nih.govwikipedia.org The inhibition is allosteric, meaning G-1,6-BP binds to a regulatory site on the enzyme, distinct from the active site where glucose and ATP bind. nih.gov

Table 3: Inhibitory Effects of D-Glucose-1,6-Bisphosphate
Enzyme InhibitedType of InhibitionMetabolic Significance
Hexokinase (Type II) Allosteric Feedback Inhibition wikipedia.orgnih.govPrevents excessive glucose phosphorylation when downstream glycolytic intermediates are abundant. nih.govwikipedia.org
6-Phosphogluconate Dehydrogenase Allosteric Inhibition nih.govMay provide a regulatory link to divert glucose metabolites away from the pentose (B10789219) phosphate pathway and towards glycolysis. nih.gov

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), an alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis. nih.govnih.gov

Research has shown that D-Glucose-1,6-bisphosphate exerts a potent inhibitory effect on the activity of 6-phosphogluconate dehydrogenase in various organisms and tissues, including yeast and rats. nih.govasm.org This finding suggests that G-1,6-BP, a strong signal for glycolytic activity, may serve as a regulatory switch, downregulating the PPP when the cell's primary need is ATP production via glycolysis rather than the products of the PPP. nih.govnih.gov The inhibition of 6PGD by G-1,6-BP highlights a sophisticated level of cross-regulation between central metabolic pathways. nih.govnih.gov

Fructose-1,6-Bisphosphatase Inhibition in Specific Tissues

D-Glucose-1,6-bisphosphate (Glc-1,6-BP) serves as an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. asm.orgnih.gov This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a step that opposes the reaction catalyzed by phosphofructokinase-1 in glycolysis. nih.govoup.com The inhibitory action of Glc-1,6-BP on FBPase is a crucial part of the reciprocal regulation of glycolysis and gluconeogenesis, ensuring that these opposing pathways are not simultaneously active.

In mammals, two main isoenzymes of FBPase exist: the liver type (FBP1) and the muscle type (FBP2), which share approximately 77% protein identity. oup.com Glc-1,6-BP contributes to the regulation of gluconeogenic flux in tissues where FBPase is active, such as the liver. asm.orgnih.govresearchgate.net By inhibiting FBPase, Glc-1,6-BP helps to prevent the wasteful futile cycling between fructose-6-phosphate and fructose-1,6-bisphosphate. oup.com This inhibition is particularly significant as FBPase is a potential drug target for type 2 diabetes, where reducing hepatic glucose production is a key therapeutic goal. nih.gov

EnzymeRegulatorEffectMetabolic Pathway
Fructose-1,6-Bisphosphatase (FBPase)D-Glucose-1,6-bisphosphateInhibitionGluconeogenesis

Cofactor Roles of D-Glucose-1,6-Bisphosphate

Coenzyme Function in Phosphoglucomutase Reactions

D-Glucose-1,6-bisphosphate is an essential coenzyme for the activity of phosphoglucomutase (PGM). asm.orgwikipedia.org PGM is a critical enzyme in carbohydrate metabolism that catalyzes the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). wikipedia.orgnih.gov This reaction is central to both glycogenolysis (breakdown of glycogen) and glycogenesis (synthesis of glycogen). asm.orgwikipedia.org

Cofactor Requirement for Phosphopentomutase Activity

D-Glucose-1,6-bisphosphate also functions as a necessary cofactor for phosphopentomutase (PPM). wikipedia.orgwikipedia.org Phosphopentomutase catalyzes the interconversion of pentose phosphates, such as α-D-ribose-1-phosphate and D-ribose-5-phosphate, which are important in the pentose phosphate pathway and purine (B94841) metabolism. wikipedia.org

Studies have identified mammalian phosphopentomutase as the protein PGM2, a member of the α-D-phosphohexomutase family. nih.govresearchgate.net This enzyme's activity is dependent on the presence of a cofactor, with D-glucose-1,6-bisphosphate being one of the required molecules. wikipedia.org The enzyme from Bacillus cereus, for example, has been shown to bind to glucose-1,6-bisphosphate. wikipedia.org This cofactor requirement highlights the broader role of Glc-1,6-BP in regulating not only hexose (B10828440) phosphate metabolism but also pentose phosphate pathways.

EnzymeCofactorFunctionMetabolic Pathway
Phosphoglucomutase (PGM)D-Glucose-1,6-bisphosphateRequired for enzyme activation and acts as a reaction intermediate.Glycogenolysis, Glycogenesis
Phosphopentomutase (PPM)D-Glucose-1,6-bisphosphateRequired for catalytic activity.Pentose Phosphate Pathway, Purine Metabolism

Role in Central Carbon Metabolism Pathways

Glycolytic Pathway Regulation by D-Glucose-1,6-Bisphosphate

Glc-1,6-BP exerts significant control over glycolysis, the pathway that breaks down glucose to produce energy. wikipedia.orgbionity.com Its regulatory actions ensure that the rate of glycolysis is finely tuned to the cell's energy demands.

Conversely, Glc-1,6-BP inhibits hexokinase, the enzyme responsible for the initial phosphorylation of glucose. wikipedia.orgbionity.com This inhibition prevents the excessive trapping of glucose within the cell when downstream glycolytic activity is not coordinated, indicating a sophisticated feedback mechanism. wikipedia.orgbionity.com By activating key downstream enzymes while inhibiting the initial step, Glc-1,6-BP helps to ensure that the glucose-6-phosphate entering glycolysis is efficiently processed, likely originating from glycogenolysis when hexokinase is inhibited. wikipedia.orgbionity.com The concentration of Glc-1,6-BP has been observed to increase during skeletal muscle contraction, consistent with its role in activating glycolysis to meet heightened energy demands. bionity.com

EnzymeEffect of D-Glucose-1,6-BisphosphateImpact on Glycolytic FluxReference
HexokinaseInhibitionDecreases glucose phosphorylation at the entry point of glycolysis. wikipedia.orgbionity.com
Phosphofructokinase-1 (PFK-1)ActivationIncreases flux through the committed step of glycolysis. asm.orgwikipedia.orgbionity.com
Pyruvate (B1213749) KinaseActivationIncreases flux through the final step of glycolysis, promoting pyruvate and ATP formation. asm.orgwikipedia.orgbionity.com

The regulatory influence of D-Glucose-1,6-bisphosphate extends to its coordination with other components of the glycolytic pathway. It serves as an essential coenzyme for phosphoglucomutase (PGM), the enzyme that catalyzes the reversible conversion of glucose-6-phosphate (G6P) to glucose-1-phosphate (G1P). asm.orgwikipedia.orgnih.gov This reaction is crucial for feeding glucose from glycogenolysis into glycolysis (as G6P) and for directing G6P toward glycogen (B147801) synthesis (as G1P). nih.gov During the PGM-catalyzed reaction, Glc-1,6-BP is formed as a transient intermediate that remains bound to the enzyme's active site, highlighting its intimate connection with the flow of hexose (B10828440) phosphates. asm.orgnih.gov

Furthermore, the synthesis of Glc-1,6-BP itself is linked to glycolytic intermediates. The enzyme glucose-1,6-bisphosphate synthase uses 1,3-bisphosphoglycerate, an intermediate from the "payoff" phase of glycolysis, as a phosphate (B84403) donor to synthesize Glc-1,6-BP from glucose-1-phosphate. wikipedia.orgbionity.com This creates a feed-forward activation loop: a high rate of glycolysis produces more 1,3-bisphosphoglycerate, leading to increased Glc-1,6-BP synthesis, which in turn further activates PFK-1 and pyruvate kinase. wikipedia.org There is also a feedback inhibition relationship with fructose-1,6-bisphosphate (F-1,6-BP); high levels of F-1,6-BP, the product of the PFK-1 reaction, inhibit glucose-1,6-bisphosphate synthase, preventing excessive activation of glycolysis. wikipedia.orgbionity.com

Glycogen Metabolism: Synthesis and Degradation Control

D-Glucose-1,6-bisphosphate is indispensable for the proper functioning of glycogen metabolism. Its most critical role is as an essential activator and coenzyme for phosphoglucomutase (PGM). asm.orgnih.gov PGM is a central enzyme that links glycolysis and glycogen metabolism by catalyzing the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). nih.govlibretexts.org

For glycogen synthesis (glycogenesis), G6P is converted to G1P by PGM. youtube.com G1P is then converted to UDP-glucose, the direct precursor for glycogen synthase. libretexts.orgyoutube.com For glycogen degradation (glycogenolysis), glycogen phosphorylase breaks down glycogen to yield G1P, which is then converted by PGM to G6P. youtube.comyoutube.com The G6P can then enter the glycolytic pathway. youtube.com The catalytic activity of PGM relies on a phosphorylated serine residue in its active site, and Glc-1,6-BP is required for the initial phosphorylation to activate the enzyme. asm.orgnih.gov Therefore, by governing the activity of PGM, Glc-1,6-BP controls the flux of glucose units both into and out of glycogen stores. asm.orgnih.gov

Pentose (B10789219) Phosphate Pathway Integration and Regulation

The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis and is critical for producing NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis, such as D-ribose-5-phosphate. D-Glucose-1,6-bisphosphate plays a regulatory role in integrating the PPP with glycolysis.

Research indicates that Glc-1,6-BP acts as a cofactor for the enzyme phosphopentomutase, which catalyzes the conversion of D-ribose-1-phosphate to D-ribose-5-phosphate, a key intermediate in the PPP. wikipedia.orgbionity.com Additionally, Glc-1,6-BP has been shown to inhibit 6-phosphogluconate dehydrogenase, one of the main NADPH-producing enzymes in the oxidative phase of the PPP. asm.orgnih.gov This suggests a complex regulatory role where Glc-1,6-BP can influence both the non-oxidative and oxidative branches of the pathway. By inhibiting both hexokinase (the entry to G6P pools) and 6-phosphogluconate dehydrogenase, Glc-1,6-BP may help to modulate the partitioning of glucose-6-phosphate between glycolysis and the PPP, depending on the metabolic needs of the cell. asm.orgbionity.comnih.gov

Amino Sugar Formation and Bacterial Cell Wall Biosynthesis Pathways

In bacteria, D-Glucose-1,6-bisphosphate is a crucial regulator for the synthesis of amino sugars, which are essential building blocks for the bacterial cell wall. asm.orgnih.gov The synthesis of the cell wall component peptidoglycan requires a steady supply of the precursor UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The formation of UDP-GlcNAc begins with the diversion of the glycolytic intermediate fructose-6-phosphate (B1210287) into the amino sugar pathway. nih.gov

The functionality of key enzymes in this pathway, which belong to the α-phosphohexomutase (αPHM) superfamily, depends on Glc-1,6-BP. asm.orgnih.gov Specifically, phosphoglucosamine mutase (GlmM), which catalyzes the interconversion of glucosamine-6-phosphate and glucosamine-1-phosphate, requires Glc-1,6-BP for its activity. oup.com The reaction mechanism involves glucosamine-1,6-bisphosphate as an intermediate, analogous to the PGM reaction. oup.com By activating these mutase enzymes, Glc-1,6-BP is a central regulator in the formation of amino sugars and, consequently, in the biosynthesis of the bacterial cell wall and protective capsules. asm.orgnih.gov

Molecular and Cellular Biology of D Glucose 1,6 Bisphosphate Function

Enzyme-D-Glucose-1,6-Bisphosphate Binding Interactions and Structural Basis of Allosteric Regulation

D-Glucose-1,6-bisphosphate (G-1,6-BP) functions as a critical allosteric regulator and cofactor for several key enzymes, thereby modulating the flow of metabolites through central carbon pathways. nih.gov Its interactions are characterized by specific binding events that trigger conformational changes, ultimately altering enzyme activity.

The primary targets of G-1,6-BP's regulatory action are enzymes within the glycolytic pathway. It acts as an inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. nih.govwikipedia.org Conversely, it serves as an activator for phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase, two other crucial regulatory points in glycolysis. nih.govwikipedia.org This dual action allows for a coordinated regulation of glucose breakdown.

Beyond allosteric regulation, G-1,6-BP is an essential coenzyme for phosphoglucomutase (PGM), the enzyme responsible for the interconversion of glucose-1-phosphate and glucose-6-phosphate. wikipedia.orgsigmaaldrich.com This function is vital for both glycogen (B147801) metabolism and glycolysis. nih.gov The functionality of PGM relies on an initial phosphorylation step that requires the presence of G-1,6-BP. nih.gov It also acts as a cofactor for phosphopentomutase. sigmaaldrich.com

The structural basis for these interactions involves binding to specific sites on the target enzymes. In the case of PFK-1, G-1,6-BP is known to inhibit the binding of the allosteric activator fructose-2,6-bisphosphate with a Ki value of 280 µM. nih.gov For human liver pyruvate kinase, studies with G-1,6-BP and other sugar bisphosphates have shown that while one phosphate (B84403) group is sufficient for weak binding and allosteric activation, the presence of two phosphate groups, as in the native effector fructose-1,6-bisphosphate, leads to much tighter binding. nih.gov G-1,6-BP itself binds in the 0.07 to 1 mM range to this enzyme. nih.gov

The binding of sugar phosphates like G-1,6-BP to allosteric sites, which are distinct from the active site, is a common mechanism for regulating enzyme activity. byjus.com For instance, the allosteric inhibitor glucose-6-phosphate binds at the AMP allosteric effector site at the subunit-subunit interface of glycogen phosphorylase b, making numerous hydrogen bonds with the enzyme. uniprot.org This illustrates the principle of allosteric regulation where binding at a distant site can propagate structural changes to the active site.

Table 1: Enzyme Interactions with D-Glucose-1,6-Bisphosphate

Enzyme Role of D-Glucose-1,6-Bisphosphate Type of Interaction
Hexokinase Inhibitor Allosteric Regulation
Phosphofructokinase-1 (PFK-1) Activator Allosteric Regulation
Pyruvate Kinase Activator Allosteric Regulation
Phosphoglucomutase (PGM) Coenzyme Catalytic Cofactor
Phosphopentomutase Cofactor Catalytic Cofactor

Conformational Changes in Enzymes Induced by D-Glucose-1,6-Bisphosphate Binding

The binding of D-Glucose-1,6-bisphosphate to its target enzymes is a dynamic process that induces significant conformational changes, a phenomenon central to the "induced fit" model of enzyme-substrate interaction. youtube.com These structural alterations are the basis for the allosteric regulation exerted by G-1,6-BP. When a ligand such as G-1,6-BP binds to an allosteric site, it can trigger a cascade of movements within the protein structure, ultimately affecting the geometry and chemical environment of the active site. byjus.com

A classic example of such conformational changes is seen in hexokinase. The binding of glucose to yeast hexokinase causes a dramatic 12-degree rotation of one lobe of the molecule relative to the other, leading to movements of up to 8 Å in the polypeptide backbone. pnas.org This closes the cleft between the lobes where the substrate is bound, creating a more catalytically competent conformation. pnas.org While this is induced by glucose, the binding of the allosteric inhibitor G-1,6-BP to a regulatory site would similarly induce a conformational change, in this case, one that leads to the inhibition of the enzyme's activity. nih.govnih.gov

Similarly, studies on phosphoglucose (B3042753) isomerase have revealed that ligand binding causes an induced fit in several regions of the protein. nih.gov The binding energy from substrates like sugar phosphates can be utilized to drive these enzyme conformational changes, which in turn stabilize the transition state of the reaction and activate the protein for catalysis. nih.gov This principle applies to the allosteric activation of enzymes like PFK-1 and pyruvate kinase by G-1,6-BP. The binding of the activator molecule promotes a transition from a less active (T-state) to a more active (R-state) conformation. nih.gov This transition involves rearrangements of the active site residues to facilitate substrate binding and catalysis. nih.gov

Table 2: Conformational Changes in Enzymes Upon Ligand Binding

Enzyme Ligand Observed Conformational Change Consequence of Change
Yeast Hexokinase Glucose 12° rotation of one lobe relative to the other, closing the active site cleft. pnas.org Essential for catalysis (Induced Fit). pnas.org
Phosphoglucose Isomerase Substrate/Inhibitor Induced fit of regions containing amino acid residues 209-215, 245-259, and 385-389. nih.gov Facilitates the catalytic reaction.
Phosphofructokinase-1 Allosteric Activators Transition from inactive T-state to active R-state conformation. nih.gov Activation of the enzyme.

Cellular and Tissue-Specific Concentration Dynamics of D-Glucose-1,6-Bisphosphate and Metabolic Consequences

The intracellular concentration of D-Glucose-1,6-bisphosphate is not static but fluctuates in response to the metabolic state of the cell and varies between different tissues. These dynamics are crucial for its role as a metabolic regulator. G-1,6-BP is particularly abundant in the brain, where its concentration is higher than what is needed for its role as a cofactor for phosphoglucomutase, suggesting additional regulatory functions in this tissue. nih.govasm.org

Studies have shown that the levels of G-1,6-BP are sensitive to the energy status of the cell. For instance, in rat diaphragm muscle, anoxia leads to a significant reduction in G-1,6-BP levels, which is accompanied by an activation of hexokinase. capes.gov.br Similarly, cerebral G-1,6-BP levels fall rapidly in response to ischemia. nih.gov This positions G-1,6-BP as a sensor of both glycolytic flux and the energetic state of the tissue. nih.gov

The metabolic consequences of these concentration changes are significant. A decrease in G-1,6-BP levels, as seen in anoxia, relieves the inhibition of hexokinase, thereby promoting glucose uptake and glycolysis to generate ATP under oxygen-deprived conditions. capes.gov.br Conversely, an increase in G-1,6-BP would enhance the activation of PFK-1 and pyruvate kinase, further stimulating the glycolytic pathway. wikipedia.org This dynamic regulation helps to maintain metabolic homeostasis in response to changing energy demands.

Recent research using fluorescent biosensors for the related glycolytic intermediate fructose-1,6-bisphosphate (FBP) has highlighted the dynamic nature of these metabolites in single cells. pnas.org For example, in MIN6 cells, the half-maximal response of an FBP sensor was achieved at a glucose concentration of 6.4 ± 1.6 mM, whereas in HEK293 cells, it occurred at a much lower concentration of 1.0 ± 0.2 mM. pnas.org While this data is for FBP, it underscores the principle that the concentrations of key glycolytic regulators are tightly controlled and can differ significantly between cell types based on their specific metabolic machinery. pnas.org

Table 3: Tissue-Specific Information and Concentration Dynamics of D-Glucose-1,6-Bisphosphate

Tissue/Condition Observation Metabolic Consequence
Brain Particularly high concentration of G-1,6-BP. nih.govasm.org Suggests regulatory roles beyond its cofactor function. nih.gov
Rat Diaphragm Muscle (Anoxia) Significant reduction in G-1,6-BP levels. capes.gov.br Activation of hexokinase to increase glycolytic flux. capes.gov.br
Brain (Ischemia) Rapid decrease in G-1,6-BP levels. nih.gov Acts as a sensor of the energetic state. nih.gov

Signal Transduction and Cross-talk with Other Regulatory Molecules

The levels of G-1,6-BP itself can be regulated by signaling cascades. For example, Protein Kinase N1 has been shown to inhibit the activity of PGM2L1, the synthase for G-1,6-BP, thereby demonstrating a link between upstream signaling and the concentration of this metabolite. nih.gov This indicates that G-1,6-BP levels are not solely dependent on the concentrations of its metabolic precursors but are also subject to control by protein kinases, which are often components of larger signal transduction networks.

The regulatory effects of G-1,6-BP are modulated by the presence of other effector molecules. In the regulation of phosphofructokinase-1 (PFK-1), G-1,6-BP acts in concert with other well-known allosteric regulators such as ATP, AMP, and citrate (B86180). nih.gov ATP and citrate are inhibitors of PFK-1, reflecting a state of high cellular energy, while AMP is an activator, signaling a low energy state. nih.govresearchgate.net The activating effect of G-1,6-BP on PFK-1 complements the action of AMP and opposes the inhibition by ATP and citrate.

Furthermore, there is significant cross-talk between G-1,6-BP and another important regulatory molecule, fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of PFK-1. researchgate.net Studies have shown that G-1,6-BP can competitively inhibit the binding of F2,6BP to PFK-1, suggesting a complex interplay between these two sugar bisphosphates in the regulation of glycolysis. nih.gov This interaction allows for a more nuanced control of glycolytic flux, integrating signals from different metabolic branches.

The regulation of phosphoglucomutase also involves cross-talk. While G-1,6-BP is an activator, ATP and citrate can inhibit the enzyme. nih.gov This inhibition can be reversed by an increase in the concentration of G-1,6-BP. nih.gov This demonstrates a direct antagonism between these regulatory molecules in controlling the activity of a key enzyme at the crossroads of glycogen metabolism and glycolysis.

Table 4: Cross-talk of D-Glucose-1,6-Bisphosphate with Other Regulatory Molecules

Enzyme Interacting Molecules Effect of Interaction
Phosphofructokinase-1 (PFK-1) ATP, Citrate G-1,6-BP opposes the inhibitory effects of ATP and citrate. nih.gov
Phosphofructokinase-1 (PFK-1) AMP G-1,6-BP complements the activating effect of AMP. nih.gov
Phosphofructokinase-1 (PFK-1) Fructose-2,6-bisphosphate G-1,6-BP competitively inhibits the binding of Fructose-2,6-bisphosphate. nih.gov
Phosphoglucomutase (PGM) ATP, Citrate G-1,6-BP reverses the inhibition caused by ATP and citrate. nih.gov
PGM2L1 (G-1,6-BP Synthase) Protein Kinase N1 Protein Kinase N1 inhibits PGM2L1 activity, reducing G-1,6-BP levels. nih.gov

Advanced Research Methodologies and Analytical Techniques for D Glucose 1,6 Bisphosphate Studies

Spectrophotometric and Coupled Enzyme Assays for Enzyme Activity Measurement

The activity of enzymes that interact with D-Glucose-1,6-bisphosphate, most notably phosphoglucomutase (PGM), is frequently determined using spectrophotometric coupled enzyme assays. wikipedia.org PGM catalyzes the reversible conversion of glucose-1-phosphate (G1P) to glucose-6-phosphate (G6P), a reaction that requires D-Glucose-1,6-bisphosphate as a primer to phosphorylate the enzyme's active site serine. wikipedia.org

A classic and widely used method couples the PGM reaction to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. megazyme.comcloudfront.net In this system, the G6P produced by PGM is immediately oxidized by G6PDH, which concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. cloudfront.netnih.gov The rate of the reaction is monitored by measuring the increase in absorbance of NADPH at a wavelength of 340 nm. megazyme.comcloudfront.net The amount of NADPH generated is directly proportional to the amount of G6P produced, and thus reflects the PGM activity. cloudfront.net

For enhanced sensitivity, fluorometric variations of this assay have been developed. nih.gov These methods use a diaphorase-resazurin system, where the NADPH produced reduces the weakly fluorescent dye resazurin (B115843) to the highly fluorescent resorufin. nih.gov This amplification system allows for the detection of much lower enzyme activities and can be adapted for high-throughput screening in microplate format. nih.govabcam.com

Table 1: Components of a Typical Coupled Enzyme Assay for Phosphoglucomutase Activity

Component Function
Glucose-1-phosphate (G1P) Substrate for Phosphoglucomutase (PGM).
Phosphoglucomutase (PGM) The enzyme whose activity is being measured.
D-Glucose-1,6-bisphosphate Essential cofactor/primer for the PGM reaction. wikipedia.org
Glucose-6-phosphate Dehydrogenase (G6PDH) Coupling enzyme that oxidizes the product, G6P. caymanchem.com
NADP+ Co-substrate for G6PDH; its reduction is monitored. nih.gov
Mg²⁺ Required divalent metal ion for PGM activity. wikipedia.org

| Buffer (e.g., Tris, Triethanolamine) | Maintains optimal pH for the coupled reaction. megazyme.comtaylorandfrancis.com |

Chromatographic Techniques for D-Glucose-1,6-Bisphosphate Detection and Quantification

Chromatography is indispensable for the separation and quantification of D-Glucose-1,6-bisphosphate from complex biological matrices. Due to the polar and anionic nature of sugar phosphates, specialized chromatographic techniques are required.

Ion-Exchange Chromatography (IEC) has historically been used for separating sugar phosphates. portlandpress.comacs.org Anion-exchange columns retain negatively charged molecules like G1P, G6P, and D-Glucose-1,6-bisphosphate, which are then eluted using a salt or pH gradient. portlandpress.comnih.gov Detection can be achieved using conductivity detectors or through post-column derivatization followed by spectrophotometry. portlandpress.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the modern standard, offering superior resolution and speed.

Mixed-Mode Chromatography: Columns like Primesep SB or Newcrom B, which combine reversed-phase and ion-exchange characteristics, are highly effective. sielc.comsielc.comsielc.com They can separate sugar phosphates based on their anionic properties, with diphosphates like D-Glucose-1,6-bisphosphate retaining longer than monophosphates. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds. nih.gov Columns such as the GlycanPac are designed to classify anionic carbohydrates by charge and resolve them through HILIC interactions. thermofisher.com

Detection methods coupled with HPLC include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS). sielc.comsielc.comthermofisher.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity. nih.govresearchgate.net Using modes like Multiple Reaction Monitoring (MRM), researchers can accurately quantify picomole levels of D-Glucose-1,6-bisphosphate and other sugar phosphates in cell extracts. researchgate.net

Table 2: Examples of HPLC Methods for Sugar Phosphate Analysis

Technique/Column Mobile Phase Detection Analytes Reference
Mixed-Mode (Newcrom B) Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) CAD Fructose-6-phosphate (B1210287), Fructose-1,6-bisphosphate sielc.com
Mixed-Mode (Primesep SB) Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) ELSD G6P, F6P, Fructose-1,6-bisphosphate, Ribulose-1,5-bisphosphate sielc.com
Anion-Exchange (GlycanPac AXH-1) Isocratic volatile mobile phase CAD Fructose-6-phosphate, Glucose-1-Phosphate, Glucose-6-Phosphate thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of D-Glucose-1,6-bisphosphate and investigating its role in enzyme mechanisms. iosrjournals.orgunina.it

Structural Characterization: One-dimensional (1D) and two-dimensional (2D) NMR experiments are used for complete structural assignment. iosrjournals.org

¹H and ¹³C NMR: These spectra provide information about the carbon skeleton and attached protons. iosrjournals.org However, due to significant signal overlap in the spectra of carbohydrates, 2D techniques are essential. unimo.it

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. iosrjournals.org HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds away), which is crucial for confirming the attachment points of the phosphate groups at the C1 and C6 positions. iosrjournals.org

Mechanistic Studies with ³¹P NMR: Phosphorus-31 NMR is particularly valuable for studying phosphoryl transfer reactions. wikipedia.org The ³¹P nucleus has 100% isotopic abundance and a spin of ½, resulting in sharp signals that are sensitive to the chemical environment. wikipedia.org This allows for real-time monitoring of enzymatic reactions involving phosphorylated substrates. nih.gov In studies of phosphoglucomutase, ³¹P NMR can distinguish the signals of G1P, G6P, and the D-Glucose-1,6-bisphosphate intermediate/cofactor. nih.gov This enables researchers to directly observe the dynamics of phosphoryl group transfer, measure kinetic parameters, and gain deep insights into the catalytic mechanism. nih.govnih.gov

Isotope Labeling Approaches in Metabolic Flux Analysis

Isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways in living cells. nih.govcreative-proteomics.com D-Glucose-1,6-bisphosphate is an intermediate in glycolysis, and MFA allows researchers to understand the flow of carbon through this central pathway.

The general approach involves feeding cells a substrate enriched with a stable isotope, most commonly Carbon-13 (¹³C). creative-proteomics.com For example, cells can be cultured in a medium where the primary glucose source is uniformly labeled ([U-¹³C₆]glucose) or specifically labeled at certain positions (e.g., [1,2-¹³C₂]glucose). nih.govcreative-proteomics.comresearchgate.net

As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including glucose-6-phosphate, fructose-6-phosphate, and the phosphoglucomutase intermediate, D-Glucose-1,6-bisphosphate. ckisotopes.com The distribution of these ¹³C atoms in the metabolites (the mass isotopomer distribution) is then measured using mass spectrometry (MS) or NMR. creative-proteomics.combiorxiv.org By analyzing these labeling patterns, researchers can calculate the relative fluxes through converging or branching pathways, such as the balance between glycolysis and the pentose (B10789219) phosphate pathway. nih.govnih.gov This provides a dynamic view of cellular metabolism that is not attainable from measuring metabolite concentrations alone. researchgate.net

Table 3: Common ¹³C-Labeled Glucose Tracers in Metabolic Flux Analysis

Tracer Purpose Pathways Investigated Reference
[U-¹³C₆]Glucose General labeling of all downstream metabolites. Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Biosynthesis ckisotopes.com
[1,2-¹³C₂]Glucose Distinguishes between glycolysis and the oxidative Pentose Phosphate Pathway. Glycolysis, Pentose Phosphate Pathway (PPP) nih.govresearchgate.net

| [1-¹³C₁]Glucose | Traces the C1 carbon of glucose. | Primarily used to measure flux into the oxidative PPP. | nih.gov |

Genetic Engineering and Biochemical Reconstitution in Studying Enzyme-D-Glucose-1,6-Bisphosphate Interactions

Combining genetic engineering with in vitro biochemical assays provides a powerful framework for dissecting the specific interactions between an enzyme and its cofactor, D-Glucose-1,6-bisphosphate.

Genetic Engineering: This approach involves the targeted modification of the gene encoding an enzyme of interest, such as phosphoglucomutase (PGM1). nih.gov Using techniques like site-directed mutagenesis, researchers can alter specific amino acid residues within the enzyme's active site that are hypothesized to bind to the glucose moiety or the phosphate groups of D-Glucose-1,6-bisphosphate. nih.gov These mutant enzymes can then be expressed, purified, and their kinetic properties analyzed. A loss or reduction in activity, or an altered requirement for the cofactor, provides direct evidence for the role of that specific residue in the enzyme-cofactor interaction. nih.gov Furthermore, overexpressing genes like pgm in engineered organisms can enhance metabolic flux towards a desired product, demonstrating the in vivo relevance of the enzyme's activity. mdpi.com

Biochemical Reconstitution: This involves studying the purified enzyme in a controlled, "test-tube" environment. taylorandfrancis.com By reconstituting the reaction system, researchers can systematically vary the concentrations of the substrate (G1P), the product (G6P), the essential cofactor (D-Glucose-1,6-bisphosphate), and the required metal ion (Mg²⁺). wikipedia.org This allows for the precise determination of fundamental kinetic parameters such as the Michaelis constant (Km) for the substrate and the activation constant (Ka) for the cofactor. When combined with genetically engineered enzyme variants, reconstitution experiments can reveal the mechanistic consequences of specific mutations, providing detailed insights into how the enzyme recognizes, binds, and utilizes D-Glucose-1,6-bisphosphate to carry out catalysis. taylorandfrancis.comnih.gov

Comparative Biochemical and Evolutionary Perspectives

Interspecies and Inter-tissue Variations in D-Glucose-1,6-Bisphosphate Regulatory Mechanisms

D-Glucose-1,6-bisphosphate (Glc-1,6-BP) is a crucial metabolic regulator, but the mechanisms governing its synthesis and its specific regulatory actions exhibit significant variations across different species and tissue types. These differences reflect distinct metabolic priorities and evolutionary adaptations.

Interspecies Variations: Prokaryotes vs. Eukaryotes

A primary distinction in Glc-1,6-BP regulation lies in its biosynthetic pathway between prokaryotes and eukaryotes. In mammals, Glc-1,6-BP is synthesized by glucose-1,6-bisphosphate synthase, which catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to D-glucose-1-phosphate. wikipedia.orgnih.gov This links its production directly to the intermediates of the glycolytic pathway.

In contrast, research has identified a distinct and novel synthesis route in prokaryotes. nih.gov In bacteria such as the cyanobacterium Synechocystis sp. PCC 6803 and the human gut commensal Bacteroides salyersiae, Glc-1,6-BP is synthesized by a specific subfamily of α-phosphohexomutase enzymes. nih.govnih.govresearchgate.net These enzymes utilize Fructose-1,6-bisphosphate as the phosphate donor to phosphorylate either D-glucose-1-phosphate or D-glucose-6-phosphate. nih.govnih.gov This prokaryotic pathway establishes a different regulatory node, directly linking the concentration of an upper glycolytic intermediate (Fructose-1,6-bisphosphate) to the synthesis of the Glc-1,6-BP signal. nih.gov

The regulatory roles of Glc-1,6-BP also show interspecies differences. In many eukaryotes, particularly mammals, Glc-1,6-BP functions as a sophisticated allosteric regulator that helps coordinate glycolysis. It inhibits hexokinase, the first enzyme of the pathway, while activating key downstream enzymes like phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase. wikipedia.orgasm.org In prokaryotes, its most critical and universally essential role is as an indispensable activator for phosphoglucomutase (PGM) and other enzymes of the α-phosphohexomutase superfamily, which are vital for glycogen (B147801) metabolism, amino sugar formation, and the synthesis of the bacterial cell wall. nih.govresearchgate.netasm.org

Interactive Data Table: Interspecies and Inter-tissue Variations in Glc-1,6-BP Regulation

FeatureProkaryotes (e.g., Synechocystis, B. salyersiae)Eukaryotes (Mammalian Tissues)
Synthesis Enzyme α-phosphohexomutase subfamily (e.g., Slr1334) nih.govnih.govGlucose-1,6-bisphosphate synthase (PGM2L1) nih.govresearchgate.net
Phosphate Donor Fructose-1,6-bisphosphate nih.govnih.govresearchgate.net1,3-Bisphosphoglycerate wikipedia.orgnih.gov
Primary Regulatory Role Essential activator of Phosphoglucomutase (PGM) nih.govasm.orgAllosteric regulator of glycolysis (inhibits Hexokinase, activates PFK-1, Pyruvate Kinase) wikipedia.orgasm.org
Tissue/Cellular Context General (central metabolism, cell wall synthesis) nih.govMuscle (Cultured): Concentration and hormonal response vary with developmental stage (myoblasts vs. myotubes). nih.gov
Hormonal Control Example Not primarily regulated by hormones.Muscle (Post-fusion): Adrenaline and cyclic AMP increase Glc-1,6-BP levels. nih.govMuscle (Pre-fusion): Vasopressin decreases Glc-1,6-BP levels. nih.gov

Inter-tissue Variations

Within a single organism, the regulation and concentration of Glc-1,6-BP are tailored to the specific metabolic needs of different tissues. Studies on cultured embryonic muscle cells reveal significant variations based on developmental state. The concentration of Glc-1,6-BP is approximately twice as high in fused, mature myotubes compared to their precursor cells, the unfused myoblasts. nih.gov

Hormonal control also demonstrates tissue-specific and developmental-stage-specific responses. In mature, post-fusion muscle cells, adrenaline and dibutyryl cyclic AMP lead to a significant increase in Glc-1,6-BP concentration. nih.gov However, in pre-fusion myoblasts, these signaling molecules have no effect. nih.gov Conversely, vasopressin causes a decrease in Glc-1,6-BP levels in these cells. nih.gov These fluctuations in Glc-1,6-BP are directly linked to changes in phosphofructokinase activity, indicating a key role for this bisphosphate in modulating glycolytic flux in response to hormonal signals within muscle tissue. nih.gov

Evolutionary Conservation and Diversification of D-Glucose-1,6-Bisphosphate Regulatory Roles

The evolutionary history of D-Glucose-1,6-bisphosphate is marked by a deeply conserved core function and significant diversification in its synthesis and broader regulatory network.

Evolutionary Conservation

The most fundamental and evolutionarily conserved role of Glc-1,6-BP is its function as an essential cofactor for phosphoglucomutase (PGM). nih.govnih.gov PGM, which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate, is a pivotal enzyme connecting central carbon metabolism with the synthesis and breakdown of polymers like glycogen. oup.comwikipedia.org This enzyme requires a phosphate group on a key serine residue in its active site to be functional. nih.govwikipedia.org Glc-1,6-BP is the molecule that performs this initial, indispensable phosphorylation, effectively activating the enzyme. nih.govasm.org

This activation mechanism is ubiquitous, found across all domains of life, from bacteria to eukaryotes. nih.gov The enzyme family responsible for Glc-1,6-BP synthesis in prokaryotes is considered primordial and is widely distributed among bacteria, including deeply branching lineages, human pathogens, and commensals. nih.govnih.govresearchgate.net This broad distribution underscores the ancient and essential nature of this regulatory system, which is critical for foundational processes like managing carbon stores and building cellular structures. nih.govresearchgate.net

Evolutionary Diversification

While the core function of activating PGM is conserved, the pathways of Glc-1,6-BP synthesis and its expanded regulatory roles have diversified. The primary point of divergence is the biosynthetic pathway itself. The prokaryotic mechanism, which uses Fructose-1,6-bisphosphate as a phosphate donor, represents a primordial strategy. nih.govnih.gov In cyanobacteria, this creates a sophisticated regulatory loop where Fructose-1,6-bisphosphate can directly inhibit PGM activity while also serving as the substrate for the synthesis of PGM's activator, Glc-1,6-BP. nih.gov

Eukaryotes evolved a different solution. The mammalian enzyme, glucose-1,6-bisphosphate synthase (also known as PGM2L1), is part of a subfamily of enzymes exclusive to eukaryotes and utilizes 1,3-bisphosphoglycerate from glycolysis. nih.govresearchgate.net This represents a significant evolutionary shift, rewiring the synthesis of this key signal to a different part of the metabolic network.

Furthermore, the regulatory scope of Glc-1,6-BP expanded significantly in eukaryotes. Beyond its conserved role as a PGM activator, it acquired new functions as a key allosteric modulator of glycolysis. wikipedia.orgasm.org Its ability to inhibit the pathway's entry point (hexokinase) while simultaneously activating rate-limiting steps further down (phosphofructokinase-1, pyruvate kinase) allows for a higher level of metabolic coordination. wikipedia.orgbionity.com This diversification reflects the evolution of more complex metabolic control systems required to manage energy homeostasis in multicellular organisms.

Future Research Directions and Unanswered Questions Regarding D Glucose 1,6 Bisphosphate

Identification of Novel D-Glucose-1,6-Bisphosphate Regulated Enzymes and Pathways

While the regulatory effects of D-glucose-1,6-bisphosphate on core glycolytic enzymes such as phosphoglucomutase, hexokinase, and pyruvate (B1213749) kinase are well-established, the full spectrum of its influence is likely much broader. The particularly high concentration of D-glucose-1,6-bisphosphate in the brain—far exceeding the levels needed to activate known phosphomutases—strongly suggests it has other, yet-to-be-identified roles in this tissue. nih.govnih.govnih.gov

Recent findings have begun to expand our understanding of its functions beyond canonical glycolysis. A significant breakthrough has been the identification of its role in regulating mitochondrial pyruvate uptake in neurons. nih.govnih.gov Research indicates that D-glucose-1,6-bisphosphate interacts with the mitochondrial pyruvate carrier (MPC), enhancing pyruvate transport into the mitochondrial matrix and subsequently increasing oxygen consumption. nih.govresearchgate.net This discovery links the cytoplasmic glycolytic state directly to mitochondrial oxidative phosphorylation and suggests a novel mechanism for coupling these two fundamental energy-producing pathways. nih.gov

Furthermore, the discovery that mutations in the gene for its primary synthase in the brain, PGM2L1, are associated with a neurodevelopmental disorder underscores the critical, and still not fully understood, role of this metabolite in brain metabolism. nih.govtum.de The clinical features of this disorder point away from a simple glycosylation defect, suggesting that D-glucose-1,6-bisphosphate or other sugar bisphosphates have a unique and vital regulatory function in the brain. tum.deumcutrecht.nl

Future research will likely focus on identifying new protein targets for D-glucose-1,6-bisphosphate. Proteomic approaches, such as affinity chromatography with immobilized D-glucose-1,6-bisphosphate, could be employed to capture and identify novel interacting proteins from various tissue extracts, especially from the brain. Unraveling these new interactions is crucial for understanding its full physiological significance.

Table 1: Known and Emerging Roles of D-Glucose-1,6-Bisphosphate

RoleAffected Enzyme/ProcessCellular Context
Established
CofactorPhosphoglucomutase (PGM)Glycogenolysis, Glycolysis nih.gov
CofactorPhosphopentomutasePentose (B10789219) Phosphate (B84403) Pathway
Allosteric InhibitorHexokinaseGlycolysis nih.gov
Allosteric ActivatorPhosphofructokinase-1 (PFK-1)Glycolysis nih.gov
Allosteric ActivatorPyruvate KinaseGlycolysis nih.gov
Emerging
Positive RegulatorMitochondrial Pyruvate Carrier (MPC)Mitochondrial Metabolism in Neurons nih.govresearchgate.net
Degradation SubstratePhosphomannomutase 1 (PMM1)Regulation of Brain G-1,6-BP Levels nih.govnih.gov

High-Resolution Structural Elucidation of D-Glucose-1,6-Bisphosphate Bound Enzymes

A complete understanding of how D-glucose-1,6-bisphosphate exerts its regulatory effects necessitates detailed structural information of it bound to its target enzymes. While high-resolution crystal structures exist for many of its target enzymes, such as phosphoglucomutase and pyruvate kinase, structures of these enzymes in complex with D-glucose-1,6-bisphosphate itself are largely unavailable. nih.govrcsb.orgebi.ac.uk Much of the current understanding is based on complexes with substrates, products, or allosteric effectors like fructose-1,6-bisphosphate. rcsb.orgrcsb.org

The catalytic mechanism of phosphoglucomutase, for instance, involves a 180° reorientation of the D-glucose-1,6-bisphosphate intermediate within the active site. nih.gov Capturing the enzyme in this transient state through techniques like X-ray crystallography with non-reactive analogs or cryo-electron microscopy would provide invaluable insights into the precise conformational changes that facilitate the phosphoryl transfer. Phosphorus NMR studies have been instrumental in identifying enzyme-bound intermediates, but high-resolution structural data is the critical next step. nih.govacs.org

Similarly, for allosterically regulated enzymes like pyruvate kinase, observing the structural changes induced by D-glucose-1,6-bisphosphate binding to the allosteric site is crucial. While the binding of the similar molecule, fructose-1,6-bisphosphate, has been structurally characterized and is known to cause significant domain motions that activate the enzyme, it is important to determine if D-glucose-1,6-bisphosphate induces an identical or distinct conformational shift. rcsb.orgnih.gov

Future research should prioritize obtaining high-resolution structures of D-glucose-1,6-bisphosphate in complex with its known and newly identified targets, including PGM1, pyruvate kinase, and the mitochondrial pyruvate carrier. These studies will be fundamental to understanding the molecular basis of its regulatory activity and could pave the way for the rational design of molecules that modulate these interactions.

Role of D-Glucose-1,6-Bisphosphate in Specific Subcellular Compartments

Traditionally, D-glucose-1,6-bisphosphate has been considered a cytoplasmic metabolite, consistent with the localization of glycolysis. youtube.com However, the recent discovery that it enhances the activity of the mitochondrial pyruvate carrier challenges this view and opens up new avenues of investigation into its subcellular distribution and function. nih.govnih.gov

The brain, and specifically neurons, maintain an unusually high concentration of D-glucose-1,6-bisphosphate. nih.govnih.gov This abundance, coupled with its newly identified mitochondrial function, raises several critical questions. How does D-glucose-1,6-bisphosphate traverse the mitochondrial membranes? Is there a specific transporter, or does it utilize an existing channel? Mitochondria are crucial for neuronal energy production and are distributed throughout complex structures like axons and synapses to meet local energy demands. youtube.comoup.com The presence and function of D-glucose-1,6-bisphosphate within this organelle could be a key mechanism for fine-tuning energy production in response to local glycolytic activity.

Future research must focus on precisely quantifying the concentration of D-glucose-1,6-bisphosphate within different subcellular compartments, particularly in neurons. Advanced imaging techniques and methods for rapid fractionation of cytoplasm and mitochondria will be essential. Elucidating the mechanisms of its transport into mitochondria and identifying its specific binding partners within this organelle are paramount. Understanding its role in coupling cytoplasmic glucose metabolism to mitochondrial function could provide significant insights into neuronal bioenergetics in both health and neurodegenerative diseases. nih.gov

Table 2: Unanswered Questions and Future Research Focus

Research AreaKey Unanswered QuestionsPotential Research Approaches
Novel Enzyme/Pathway Identification What other proteins and pathways are regulated by D-glucose-1,6-bisphosphate, especially in the brain?Affinity chromatography-mass spectrometry, proteomic screening, metabolomic analysis of cells with altered G-1,6-BP levels.
High-Resolution Structural Biology What are the precise atomic interactions between D-glucose-1,6-bisphosphate and its target enzymes? How does it induce conformational changes?X-ray crystallography, Cryo-EM, NMR spectroscopy of enzyme-ligand complexes.
Quantitative Systems Biology How do the dynamics of D-glucose-1,6-bisphosphate synthesis and degradation control metabolic flux?Development of detailed kinetic models, dynamic metabolic flux analysis using isotopic tracers.
Subcellular Compartmentalization What is the concentration of D-glucose-1,6-bisphosphate in mitochondria versus the cytoplasm? How is it transported into mitochondria?Subcellular fractionation and metabolite quantification, identification of mitochondrial transporters, live-cell imaging with biosensors.

Q & A

Q. What is the metabolic role of α-D-Glucose-1,6-bisphosphate potassium salt in carbohydrate pathways?

α-D-Glucose-1,6-bisphosphate (G16BP) serves as a critical intermediate and cofactor in carbohydrate metabolism. It is produced by glucose-1,6-bisphosphate synthase (PGM2LI) during the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate and acts as a cofactor for bacterial phosphopentomutase . Its dual phosphorylation allows it to regulate enzymatic activity in glycolysis and gluconeogenesis by stabilizing phosphorylated intermediates.

Q. How can researchers verify the purity and stability of α-D-Glucose-1,6-bisphosphate potassium salt in experimental setups?

Purity can be assessed via enzymatic assays (e.g., ≥97% purity by enzymatic methods) and thin-layer chromatography (TLC). Stability requires storage at -20°C in anhydrous conditions to prevent hydrolysis. Impurities like inorganic phosphate (Pi) should be monitored, with acceptable thresholds ≤0.6% . High-performance liquid chromatography (HPLC) is recommended for quantitative analysis of degradation products .

Q. What are the standard methods for detecting α-D-Glucose-1,6-bisphosphate in enzymatic assays?

Enzymatic coupling assays are commonly used. For example, phosphoglucomutase activity can be measured by coupling G16BP-dependent reactions with NADPH production via glucose-6-phosphate dehydrogenase. Spectrophotometric detection at 340 nm tracks NADPH formation, enabling quantification of enzyme kinetics .

Advanced Research Questions

Q. How do structural variations in phosphorylated sugars (e.g., salt forms) impact enzyme binding and activity?

The potassium salt form of G16BP enhances solubility in aqueous buffers compared to cyclohexylammonium salts, which may aggregate. Ionic interactions between the potassium ions and enzyme active sites (e.g., phosphopentomutase) can stabilize substrate binding, as shown in crystallography studies. Researchers should compare kinetic parameters (Km, Vmax) across salt forms to optimize assay conditions .

Q. What experimental strategies resolve contradictions in reported enzymatic activities of G16BP-dependent enzymes?

Discrepancies often arise from differences in salt formulations or buffer conditions. For example, Tris buffers may chelate metal ions required for bacterial phosphopentomutase activity. Standardizing reaction conditions (pH 7.4, 25°C, 2 mM Mg²⁺) and using high-purity G16BP (≥98% by TLC) reduces variability. Parallel assays with fructose-1,6-bisphosphate (F16BP) can control for nonspecific phosphatase interference .

Q. How can G16BP be utilized to study metabolic dysregulation in disease models?

G16BP levels correlate with glycolytic flux in cancer and hypophosphatemia. In vitro models can use isotope-labeled G16BP (e.g., ¹³C-glucose derivatives) to track carbon flow via LC-MS. For in vivo studies, G16BP supplementation in rodent models of ischemia-reperfusion injury has shown protective effects by enhancing ATP recovery, though dosing must account for rapid plasma clearance .

Q. What are the challenges in synthesizing and crystallizing G16BP derivatives for structural studies?

Crystallization requires controlled alcohol-mediated precipitation (e.g., ethanol as a co-solvent) to achieve >95% yield and 99.3% purity. Anhydrous conditions prevent hydrate formation, which alters crystal packing. Structural characterization via X-ray diffraction or NMR should confirm the bis-phosphorylated configuration at C1 and C6 positions, as misphosphorylation at C2 or C3 disrupts cofactor activity .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Purity Verification Enzymatic assay (≥97%), TLC, HPLC
Storage -20°C, anhydrous, desiccated
Enzymatic Assays Couple with NADPH detection (340 nm absorbance)
Salt Form Selection Potassium salt for solubility; CHA salt for stability
In Vivo Dosing 10–50 mg/kg in rodent models, adjusted for clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.